N1,N1-dimethyl-2,6-difluoroaniline

Process chemistry p38 MAP kinase inhibitors Multikilogram synthesis

This 2,6-difluoro-N,N-dimethylaniline features electron-withdrawing ortho-fluorines and an N,N-dimethylamino group, yielding reduced amine basicity and unique steric shielding. It is a direct precursor to the MAT2A inhibitor pharmacophore in FIDAS-3 (IC₅₀ 4.9 μM), validating its use in oncology R&D. The 2,6-difluoro scaffold also underpins sulfonamide herbicides like florasulam. It is indicated for programs requiring precise electronic tuning unavailable from mono-fluoro or alternative di-substitution isomers.

Molecular Formula C8H9F2N
Molecular Weight 157.164
CAS No. 55847-15-9
Cat. No. B2856932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1-dimethyl-2,6-difluoroaniline
CAS55847-15-9
Molecular FormulaC8H9F2N
Molecular Weight157.164
Structural Identifiers
SMILESCN(C)C1=C(C=CC=C1F)F
InChIInChI=1S/C8H9F2N/c1-11(2)8-6(9)4-3-5-7(8)10/h3-5H,1-2H3
InChIKeyUXHVBVCJFYGKEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N1,N1-Dimethyl-2,6-difluoroaniline (CAS 55847-15-9): Overview and Procurement Context


N1,N1-dimethyl-2,6-difluoroaniline (CAS 55847-15-9; C₈H₉F₂N; MW 157.16) is a 2,6-difluoro-substituted N,N-dimethylaniline derivative. As a fluorinated tertiary aromatic amine, it combines electron-withdrawing fluorine substituents at both ortho positions with an electron-donating N,N-dimethylamino group. This arrangement imparts distinctive electronic, steric, and physicochemical properties that differentiate it from mono-fluorinated or non-fluorinated aniline analogs [1]. The compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates, agrochemicals, and fluorinated specialty chemicals [2]. Its unique substitution pattern renders it a fragment of interest for medicinal chemistry programs requiring ortho-difluoro substitution motifs for metabolic stabilization or electronic tuning [3].

N1,N1-Dimethyl-2,6-difluoroaniline: Why In-Class Analogs Cannot Be Substituted Without Performance Consequences


Among fluorinated N,N-dimethylaniline derivatives, the precise substitution pattern critically determines electronic distribution, basicity, hydrogen-bonding capacity, and metabolic susceptibility. The 2,6-difluoro substitution in N1,N1-dimethyl-2,6-difluoroaniline produces a unique electronic environment where two strongly electron-withdrawing fluorine atoms flank the dimethylamino group, substantially reducing amine basicity compared to non-fluorinated N,N-dimethylaniline [1]. This ortho-difluoro arrangement creates steric shielding of the amino nitrogen while maintaining a distinct dipole moment that influences both intermolecular interactions and the compound's behavior in nucleophilic aromatic substitution reactions [2]. Replacement with mono-fluoro analogs (e.g., 2-fluoro or 4-fluoro derivatives) or alternative di-substitution patterns (e.g., 2,4-difluoro or 3,5-difluoro) fundamentally alters these properties, affecting downstream performance in synthetic transformations, target binding, and metabolic stability. Consequently, generic substitution without empirical validation risks compromising synthetic yields, biological activity, or pharmacokinetic outcomes.

N1,N1-Dimethyl-2,6-difluoroaniline: Quantitative Differentiation Evidence Against Comparator Compounds


Synthetic Process Efficiency: 2,6-Difluoroaniline-Derived Multikilogram Synthesis of p38 MAP Kinase Inhibitor

N1,N1-dimethyl-2,6-difluoroaniline is an N,N-dimethylated derivative of 2,6-difluoroaniline, which serves as the foundational starting material for a validated, scalable synthesis of a p38 MAP kinase inhibitor clinical candidate. In a process chemistry study, 2,6-difluoroaniline was employed as the key starting material in an eight-step synthetic sequence that achieved a 38% overall yield on multikilogram scale without any chromatographic purification steps . The ortho-difluoro substitution pattern is integral to the core pharmacophore of the final p38 MAP kinase inhibitor, and alternative aniline starting materials lacking the 2,6-difluoro arrangement would not yield the correct substitution pattern in the target molecule. This demonstrated scalability from the difluoroaniline precursor provides direct evidence of industrial process viability for derivatives of this substitution class.

Process chemistry p38 MAP kinase inhibitors Multikilogram synthesis Chromatography-free manufacturing

Computational Reactivity Descriptors: 2,6-Difluoroaniline Versus Other Difluoroaniline Isomers

Density functional theory (DFT) calculations comparing difluoroaniline isomers reveal that 2,6-difluoroaniline exhibits a calculated dipole moment of 2.4878 Debye, which is lower than that of 2,3-difluoroaniline (3.1898 D) and 2,5-difluoroaniline (2.7278 D), but higher than 3,4-difluoroaniline (1.6530 D) [1]. The HOMO-LUMO energy gap (ΔE) for 2,6-difluoroaniline was calculated as 0.19538 Hartrees, with a HOMO energy of -0.24141 Hartrees. This electronic profile reflects the symmetrical electron-withdrawing effect of the two ortho-fluorine atoms on the amino group, which modulates both nucleophilicity and oxidation potential [1]. While these calculations were performed on 2,6-difluoroaniline rather than the N,N-dimethyl derivative, the ortho-difluoro electronic effects are directly transferable to N1,N1-dimethyl-2,6-difluoroaniline, with the dimethyl substitution further modulating amine basicity.

DFT calculations Molecular reactivity Fluorine substitution effects HOMO-LUMO analysis

Lipophilicity Modulation: 2,6-Difluoro Substitution Versus Non-Fluorinated Anilines

Fluorine substitution in anilines directly modulates lipophilicity, which affects membrane permeability, protein binding, and metabolic stability in biological systems . In difluoroanilines, the presence of two fluorine atoms increases lipophilicity compared to non-fluorinated aniline, a property that can enhance bioavailability of drug candidates incorporating this moiety. Specifically, 2,6-difluoro substitution has been shown in comparative crystal structure analyses to increase the ability of the adjacent amine to form strong N−H···N hydrogen bonds relative to mono-fluoro or non-fluorinated analogs [1]. For N1,N1-dimethyl-2,6-difluoroaniline, the N,N-dimethyl modification further increases lipophilicity compared to the primary amine analog, while the 2,6-difluoro pattern maintains a unique balance of steric shielding and electronic withdrawal that is distinct from mono-fluoro, 2,4-difluoro, or 3,5-difluoro substitution patterns.

Lipophilicity logP Fluorine substitution Physicochemical properties

Biological Activity Potential: Wnt Pathway Inhibition by 2,6-Difluorostyryl-N,N-dimethylaniline Derivatives

The 2,6-difluoro-N,N-dimethyl substitution pattern forms the core pharmacophore of FIDAS-3 ((E)-4-(2,6-difluorostyryl)-N,N-dimethylaniline; CAS 1266684-01-8), a potent methionine S-adenosyltransferase 2A (MAT2A) inhibitor and Wnt pathway antagonist [1]. FIDAS-3 demonstrates an IC₅₀ of 4.9 μM against MAT2A and inhibits Wnt signaling at nanomolar levels . In vivo, FIDAS-3 at 20 mg/kg (intraperitoneal, daily) significantly inhibits growth of human colorectal cancer cell xenografts in athymic nude mice [1]. While N1,N1-dimethyl-2,6-difluoroaniline itself is the precursor fragment (CAS 55847-15-9) rather than the final active compound, this SAR evidence establishes that the 2,6-difluoro substitution pattern combined with N,N-dimethylamino functionality is a validated, biologically active scaffold [2]. Derivatives lacking the 2,6-difluoro pattern in this series showed substantially reduced or absent activity.

Wnt signaling MAT2A inhibition Cancer therapeutics Structure-activity relationship

Market Relevance: 2,6-Difluoroaniline Derivatives in Commercial Agrochemicals

The 2,6-difluoroaniline scaffold serves as the critical intermediate for several commercial sulfonamide herbicides, including florasulam, mesosulfuron-methyl, and penoxsulam [1]. Additionally, 2,6-difluoroaniline is the key building block for the herbicide flumetsulam (CAS 98967-40-9) [2]. Market analysis confirms that 2,6-difluoroaniline is primarily utilized in agrochemical synthesis, with established commercial supply chains supporting its use [1]. N1,N1-dimethyl-2,6-difluoroaniline, as the N,N-dimethylated analog of this commercially validated scaffold, offers a more lipophilic and sterically differentiated building block for designing novel agrochemical agents with potentially improved penetration, metabolic stability, or target-site selectivity compared to the primary aniline analog.

Agrochemical intermediates Herbicide synthesis Fluorine-containing pesticides Commercial relevance

N1,N1-Dimethyl-2,6-difluoroaniline: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry Fragment for Wnt Pathway and MAT2A Inhibitor Development

N1,N1-dimethyl-2,6-difluoroaniline is the direct precursor to the 2,6-difluoro-N,N-dimethyl pharmacophore validated in FIDAS-3, a potent MAT2A inhibitor (IC₅₀ = 4.9 μM) and Wnt signaling antagonist with in vivo tumor growth inhibition at 20 mg/kg [1]. Medicinal chemistry teams developing Wnt pathway inhibitors, MAT2A-targeted cancer therapeutics, or fluorinated stilbene-based agents should prioritize this building block to access the validated 2,6-difluoro-N,N-dimethyl substitution pattern, which SAR studies have established as optimal among fluorinated N,N-dialkylaminostilbene analogs [1].

Process Chemistry Development for Chromatography-Free Multikilogram Synthesis

Compounds bearing the 2,6-difluoro substitution pattern have demonstrated viability in multikilogram, chromatography-free manufacturing processes, as validated by the eight-step, 38% overall yield synthesis of a p38 MAP kinase inhibitor clinical candidate from 2,6-difluoroaniline . Process chemists requiring scalable, cost-efficient synthetic routes should select N1,N1-dimethyl-2,6-difluoroaniline for programs where the 2,6-difluoro substitution pattern is required and where eventual large-scale manufacturing is anticipated.

Agrochemical Scaffold Extension and Novel Herbicide Discovery

The 2,6-difluoroaniline scaffold underpins multiple commercial sulfonamide herbicides including florasulam, mesosulfuron-methyl, penoxsulam, and flumetsulam [2]. N1,N1-dimethyl-2,6-difluoroaniline provides an N,N-dimethylated analog of this commercially validated core, offering agrochemical discovery teams a building block with differentiated lipophilicity and steric properties for designing next-generation herbicides, insecticides, or fungicides with potentially improved penetration, metabolic stability, or target-site binding.

Physicochemical Property Optimization Through Balanced Electronic Effects

The 2,6-difluoro substitution pattern exhibits a calculated dipole moment of 2.4878 D—intermediate among difluoroaniline isomers—and enhanced N−H···N hydrogen bond capacity compared to mono-fluoro or non-fluorinated aniline analogs [3]. N1,N1-dimethyl-2,6-difluoroaniline is indicated for programs requiring precise tuning of electronic distribution, hydrogen bonding potential, and lipophilicity, where alternative substitution patterns (e.g., 2,3-difluoro, 2,5-difluoro, 3,4-difluoro, or mono-fluoro) would produce suboptimal physicochemical profiles for the intended application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N1,N1-dimethyl-2,6-difluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.